REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[OH2:7].O.C(O)(=O)C(O)=O.P(O)(O)(O)=O.[NH2:20][C:21]([NH2:23])=O.P(=O)(O)(O)O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[NH2:20][C:21]([NH2:23])=[O:7] |f:1.2.3,4.5,7.8.9.10.11.12.13.14.15,17.18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
138.7 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
316 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)O.NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
phosphate rock
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)O.NC(=O)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 55°-60° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
heating (at 60°-70° C.)
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
the clear, pale green filtrate was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
This corresponds to removal of 74 to 80 percent of the Al, Fe, Mg, F, and SO4 impurities originally present in the phosphoric acid
|
Type
|
FILTRATION
|
Details
|
The urea oxalate filter cake
|
Type
|
FILTRATION
|
Details
|
from the first filtration
|
Type
|
WASH
|
Details
|
was washed with about 200 mL of cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112.7 g | |
YIELD: PERCENTYIELD | 0.03% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |